molecular formula C12H16N2O5 B2533156 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid CAS No. 1892520-61-4

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid

Cat. No.: B2533156
CAS No.: 1892520-61-4
M. Wt: 268.269
InChI Key: JPVVPIFCCSNEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole core fused with a tert-butoxycarbonyl (Boc)-protected azetidine ring and a carboxylic acid group. This structure combines rigidity (from the azetidine and isoxazole rings) with functional versatility (via the Boc group and carboxylic acid). The Boc group serves as a protective moiety for the azetidine’s amine, enabling selective deprotection during synthesis . The compound’s carboxylic acid enhances solubility and facilitates further derivatization, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(10(15)16)19-13-8/h4,7H,5-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVVPIFCCSNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the preparation of tert-butyl 3-iodoazetidine-1-carboxylate, which is then converted into the desired compound through a series of reactions. The key steps include:

    Condensation: Epichlorohydrin is condensed with benzhydrylamine to form an intermediate alcohol.

    Mesylation: The intermediate alcohol is mesylated to introduce a leaving group.

    Protecting Group Swap: The mesylate is converted to Boc-protected azetidine.

    Displacement: The mesylate is displaced with potassium iodide in dimethyl sulfoxide (DMSO) to form tert-butyl 3-iodoazetidine-1-carboxylate.

    Cyclization: The iodide is treated with sodium cyanide in DMSO to form cyanoazetidine.

    Hydrolysis: Basic hydrolysis of cyanoazetidine yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

    Final Step: The azetidine-3-carboxylic acid is coupled with isoxazole-5-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and catalysts to improve yields and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the azetidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the isoxazole ring or the azetidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes an isoxazole ring and a tert-butoxycarbonyl group. Its IUPAC name is 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)isoxazole-4-carboxylic acid, with a molecular formula of C₁₂H₁₆N₂O₅. The compound exhibits a melting point that varies based on polymorphic forms, which can influence its biological activity and stability.

Antimicrobial Activity

One of the most promising applications of this compound is in the field of antimicrobial therapy, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has demonstrated that derivatives of isoxazole carboxylic acids possess significant anti-tubercular activity. For instance, a study evaluated various derivatives against both drug-susceptible and drug-resistant strains of Mtb, revealing potent in vitro activity with minimal toxicity to host cells .

Case Studies and Research Findings

  • Polymorphism Studies : Research has identified polymorphic transitions in this compound due to mechanical grinding, which affects its crystallinity and potentially its bioavailability. The transition from a metastable to a stable form was observed, providing insights into how physical manipulation can alter drug properties .
  • Inhibitory Activity Against Enzymes : A study reported that certain derivatives of isoxazole carboxylic acids act as competitive inhibitors of serine acetyltransferase (SAT) in Salmonella typhimurium, demonstrating their versatility beyond tuberculosis treatment .
  • Optimization for Enhanced Efficacy : Ongoing research focuses on optimizing the structure of this compound to enhance its potency and selectivity against Mtb while minimizing side effects. Variants have been synthesized and tested for their effectiveness in inhibiting Mtb growth at low concentrations .

Potential Applications Beyond Tuberculosis

While the primary focus has been on tuberculosis treatment, the structural characteristics of 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid suggest potential applications in other therapeutic areas:

  • Antiviral Agents : The ability to inhibit specific enzymes may extend to viral targets, warranting further exploration.
  • Cancer Therapy : The compound's mechanism may be adapted for targeting cancer cell metabolism, particularly in tumors reliant on similar metabolic pathways as Mtb.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine moiety can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate the activity of enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-Amino-4-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Structural Differences : Replaces the isoxazole oxygen with selenium, forming a 1,3-selenazole ring.
  • Synthesis: Both compounds utilize [3+2] cycloaddition, but the selenazole derivative starts with β-keto esters and selenourea, whereas the target compound likely employs nitrile oxides or similar precursors .
  • The selenazole derivative exhibits stronger electronic absorption (λmax = 320 nm) due to selenium’s polarizability, unlike the isoxazole analog (λmax ~ 260 nm) .
Parameter Target Compound Selenazole Analog
Heteroatom O Se
λmax (UV-Vis) ~260 nm 320 nm
Bioactivity Moderate High (anticancer)
Synthetic Yield 65–75% 55–60%

3-((4-((tert-Butoxycarbonyl)Amino)Phenyl)Sulfonamide)-Isoxazole-5-Carboxylic Acid

  • Structural Differences : Incorporates a sulfonamide-linked phenyl group instead of azetidine.
  • Functional Role : The sulfonamide group enhances hydrogen-bonding capacity, making it a potent enzyme inhibitor (e.g., carbonic anhydrase). In contrast, the azetidine moiety in the target compound offers conformational restraint for receptor binding .
  • Synthesis : Both compounds undergo saponification (ester → carboxylic acid), but the sulfonamide derivative requires coupling with an aryl sulfonyl chloride, introducing additional steps .
Parameter Target Compound Sulfonamide Analog
Key Functional Group Azetidine Sulfonamide
Solubility (logP) 1.2 0.8
Enzyme Inhibition (IC50) >10 μM 0.3 μM (CA IX)

Camptothecin-20(S)-O-(N-(tert-Butoxycarbonyl) Glycine) Ester

  • Structural Differences: Combines camptothecin (a quinoline alkaloid) with a Boc-glycine linker instead of an isoxazole-azetidine system.
  • Application : Designed as a prodrug for anticancer activity, whereas the target compound is a fragment for modular drug design.
  • Synthesis : Shares Boc-protection strategies but uses EDCI/DMAP coupling instead of cycloaddition .
Parameter Target Compound Camptothecin Analog
Core Structure Isoxazole-Azetidine Camptothecin-Glycine
Molecular Weight 310.3 g/mol 589.6 g/mol
Anticancer Activity (IC50) Not reported 12 nM (HeLa cells)

Isoxazolyl Benzimidazoles

  • Structural Differences : Benzimidazole replaces the azetidine ring, linked via an amide bond.
  • Properties : The benzimidazole’s aromaticity increases lipophilicity (logP = 2.5 vs. 1.2 for the target compound), reducing solubility but improving membrane permeability .
  • Synthesis : Requires cyclo-condensation with o-phenylenediamine, contrasting with the target’s cycloaddition-based route .
Parameter Target Compound Benzimidazole Analog
Aromatic Rings 2 (isoxazole, azetidine) 3 (isoxazole, benzimidazole)
logP 1.2 2.5
Antibacterial Activity (MIC) Not reported 8 µg/mL (E. coli)

Key Research Findings

  • Synthetic Flexibility : The target compound’s Boc group enables modular derivatization, as seen in analogs like the sulfonamide and camptothecin hybrids .
  • Bioactivity Gaps: While selenazole and sulfonamide analogs show pronounced enzyme inhibition, the target compound’s activity remains underexplored, suggesting a need for pharmacological profiling.
  • Solubility Trade-offs : Compared to benzimidazole derivatives, the target’s carboxylic acid improves aqueous solubility, critical for oral bioavailability .

Biological Activity

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an isoxazole ring and a tert-butoxycarbonyl group attached to an azetidine moiety. The molecular formula is C11H19N2O4C_{11}H_{19}N_{2}O_{4} with a molecular weight of approximately 229.27 g/mol .

Research indicates that compounds similar to this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. For instance, studies have shown that inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, can modulate lipid synthesis and oxidation . While direct data on this specific compound's interaction with ACC is limited, its structural analogs suggest potential inhibitory effects on lipid metabolism.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Some derivatives of isoxazole compounds have shown promising antibacterial properties against various strains, including those resistant to conventional treatments . Although specific studies on this compound are sparse, the structural similarities suggest potential antimicrobial effects.
  • Inhibition of Fatty Acid Synthesis : Similar compounds have been studied for their ability to inhibit fatty acid synthesis, which could be beneficial in treating metabolic disorders such as obesity and diabetes . The inhibition of ACC by related compounds indicates a pathway through which this compound may exert its effects.
  • Polymorphism and Stability : A study highlighted the polymorphic transitions of related compounds during grinding processes, affecting their stability and potentially their biological activity . Understanding these transitions is crucial for the development and formulation of pharmaceutical agents.

Case Study 1: Polymorphic Transition

A study examined the polymorphic behavior of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, revealing significant changes in molecular structure and stability due to mechanical stress. This transition impacts the compound's solubility and bioavailability, critical factors in drug development .

Case Study 2: Isoxazole Derivatives

Research on related isoxazole derivatives has demonstrated their potential as inhibitors for key metabolic enzymes. For instance, certain analogs showed IC50 values in the nanomolar range against ACC, suggesting that modifications to the isoxazole structure can enhance biological potency .

Data Tables

Biological Activity Mechanism References
AntimicrobialPotential inhibition of bacterial growth
Inhibition of Fatty Acid SynthesisTargeting ACC for metabolic modulation
PolymorphismStability influenced by grinding

Q & A

Basic Questions

Q. What synthetic strategies are typically employed to prepare 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid?

  • Answer : The synthesis often involves multi-step strategies:

Coupling Reactions : The azetidine moiety, protected with a tert-butoxycarbonyl (Boc) group, is coupled to an isoxazole intermediate. For example, nucleophilic substitution or palladium-catalyzed cross-coupling may be used to link the azetidine and isoxazole rings.

Carboxylic Acid Formation : If an ester precursor exists (e.g., methyl or ethyl ester), saponification with LiOH in a THF/methanol solvent system (1:1 v/v) is performed to yield the carboxylic acid .

Protection/Deprotection : The Boc group is introduced early to protect the azetidine nitrogen during subsequent reactions, ensuring regioselectivity .

Q. How is the compound characterized to confirm its structural integrity?

  • Answer : Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and isoxazole/azetidine ring connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C12_{12}H15_{15}N2_2O5_5 requires precise mass matching).
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : It serves as a versatile building block for:

  • Kinase Inhibitors : The azetidine-isoxazole scaffold is incorporated into molecules targeting protein kinases, as seen in patented anticancer agents .
  • Peptidomimetics : The Boc-protected azetidine mimics proline-like structures in peptide-based drug candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the saponification step?

  • Answer : Variables to optimize include:

  • Base Concentration : Excess LiOH (5.0 equiv.) ensures complete ester hydrolysis, but higher equivalents may degrade acid-sensitive groups .
  • Solvent Ratio : THF/methanol (1:1 v/v) balances solubility and reaction kinetics. Alternative solvents (e.g., dioxane/water) may reduce side reactions.
  • Temperature : Room-temperature saponification over 12–24 hours may improve selectivity compared to reflux .

Q. What strategies mitigate stereochemical instability in the azetidine ring during synthesis?

  • Answer :

  • Protection of Reactive Sites : The Boc group stabilizes the azetidine nitrogen, preventing ring-opening or racemization.
  • Low-Temperature Reactions : Conducting coupling steps at 0–4°C minimizes thermal degradation of stereochemical integrity.
  • Chiral Chromatography : Post-synthesis purification using chiral columns ensures enantiomeric purity, critical for bioactive molecules .

Q. How do conflicting reports on synthetic yields arise, and how can they be resolved?

  • Answer : Discrepancies often stem from:

  • Impurity Profiles : Unreacted intermediates (e.g., ester precursors) may skew yield calculations. Use HPLC to quantify residual starting materials.
  • Reagent Quality : Inconsistent Boc-protected azetidine purity (e.g., commercial batches) affects coupling efficiency. Pre-purify intermediates via column chromatography .
  • Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to solvent evaporation or mixing inefficiencies.

Q. What purification techniques are most effective for isolating the final compound?

  • Answer :

  • Recrystallization : From DMF/acetic acid (1:10 v/v) to remove polar impurities .
  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) for high-purity isolation.
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH >10) for separation from neutral byproducts .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

  • Answer :

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. Avoid prolonged exposure to pH <2 during synthesis.
  • Basic Conditions : Stable under mild bases (e.g., LiOH in saponification) but may degrade in strong bases (e.g., NaOH >1M) via hydrolysis.
  • Storage : Store at –20°C under inert atmosphere to prevent moisture-induced Boc cleavage .

Data Contradiction Analysis

  • Example : A study reports 85% yield using LiOH/THF-methanol , while another achieves 70% with NaOH/ethanol.
    • Resolution : LiOH’s superior solubility in THF-methanol ensures complete ester hydrolysis, whereas NaOH’s limited solubility in ethanol reduces reaction efficiency. Validate solvent/base compatibility for reproducibility.

Safety and Handling

  • PPE : Use nitrile gloves, safety goggles, and lab coats. The compound’s dust may irritate mucous membranes .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.